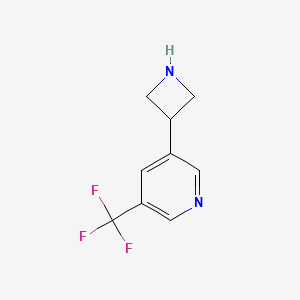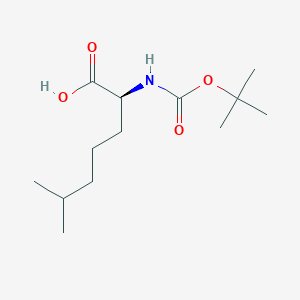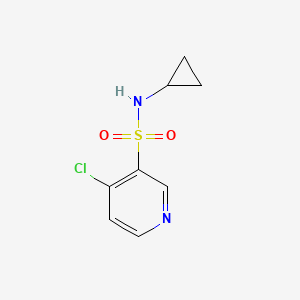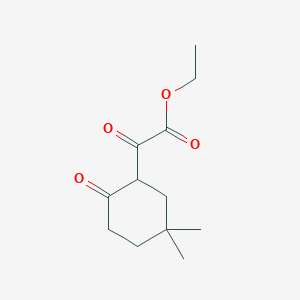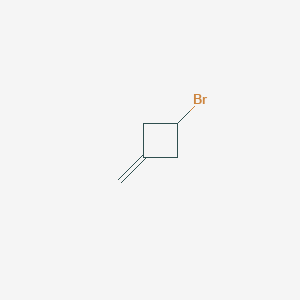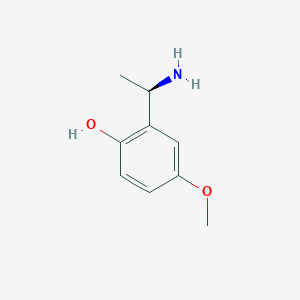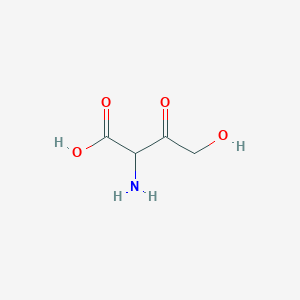
2-Amino-4-hydroxy-3-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-hydroxy-3-oxobutanoic acid is an organic compound with the molecular formula C4H7NO4. It is a keto-acid derivative of L-threonine, an essential amino acid, and is synthesized through a multistep process involving enzymes such as threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid typically involves the enzymatic conversion of L-threonine. The process begins with the action of threonine dehydrogenase, which oxidizes L-threonine to 2-amino-3-ketobutyrate. This intermediate is then converted to this compound by 2-amino-3-ketobutyrate coenzyme A ligase.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route described above can be scaled up for industrial applications, provided that the necessary enzymes are available in sufficient quantities and the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
2-Amino-4-hydroxy-3-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming a different amino acid derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-Amino-4-hydroxy-3-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in amino acid metabolism and its effects on various diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-Amino-4-hydroxy-3-oxobutanoic acid involves its interaction with specific enzymes and metabolic pathways. The compound is a substrate for enzymes such as threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase, which catalyze its conversion to other metabolites. These interactions play a crucial role in amino acid metabolism and energy production.
相似化合物的比较
Similar Compounds
2-Amino-3-ketobutyric acid: This compound is structurally similar and shares some metabolic pathways with 2-Amino-4-hydroxy-3-oxobutanoic acid.
4-Hydroxy-3-oxobutanoic acid: Another keto-acid derivative of L-threonine, synthesized through similar enzymatic processes.
Uniqueness
This compound is unique due to its specific enzymatic synthesis pathway and its role in amino acid metabolism. Its structural features, including the presence of both amino and hydroxyl groups, make it a versatile compound for various chemical reactions and applications.
属性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
133.10 g/mol |
IUPAC 名称 |
2-amino-4-hydroxy-3-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO4/c5-3(4(8)9)2(7)1-6/h3,6H,1,5H2,(H,8,9) |
InChI 键 |
UXVFSYBOWZOABD-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


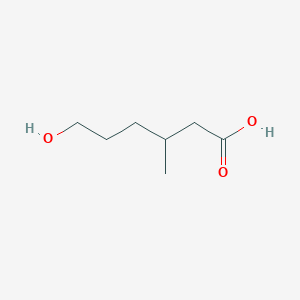
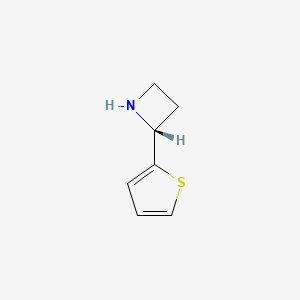


![4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946184.png)
![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)

![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
